Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic structure with one sulfur and two nitrogen atoms. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Preparation Methods
The synthesis of Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves several steps. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions and reagents.
Chemical Reactions Analysis
Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiadiazole derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiadiazole derivatives have shown promise as anticancer agents due to their ability to interact with biological targets and inhibit cancer cell growth . They also exhibit antimicrobial properties, making them useful in the development of new antibiotics . In industry, these compounds are used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and bind to biological targets, such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to various biological effects, including the inhibition of cancer cell growth and the suppression of microbial activity .
Comparison with Similar Compounds
Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is similar to other thiadiazole derivatives, such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole . its unique structure, which includes the propan-2-yl and sulfanyl groups, gives it distinct properties and biological activities . Compared to other thiadiazole derivatives, this compound may exhibit enhanced liposolubility and better ability to cross cellular membranes .
Properties
Molecular Formula |
C7H11N3O2S2 |
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Molecular Weight |
233.3 g/mol |
IUPAC Name |
propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H11N3O2S2/c1-4(2)12-5(11)3-13-7-10-9-6(8)14-7/h4H,3H2,1-2H3,(H2,8,9) |
InChI Key |
AMQIKHLAFXLJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(S1)N |
Origin of Product |
United States |
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